N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a methylpyrimidinyl group, and a difluorobenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving diethylamine and a suitable precursor such as 2-methyl-4,6-dichloropyrimidine.
Amination Reaction: The amino group is introduced to the pyrimidine ring via an amination reaction using an appropriate amine source.
Coupling with Difluorobenzene Sulfonamide: The final step involves coupling the aminopyrimidine intermediate with 3,4-difluorobenzene-1-sulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE
- N-(4-{[6-(DIETHYLAMINO)-2-ETHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE
- N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DICHLOROBENZENE-1-SULFONAMIDE
Uniqueness
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIFLUOROBENZENE-1-SULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both diethylamino and difluorobenzene sulfonamide groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C21H23F2N5O2S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C21H23F2N5O2S/c1-4-28(5-2)21-13-20(24-14(3)25-21)26-15-6-8-16(9-7-15)27-31(29,30)17-10-11-18(22)19(23)12-17/h6-13,27H,4-5H2,1-3H3,(H,24,25,26) |
InChI Key |
FXYCRTVGGZMQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F)C |
Origin of Product |
United States |
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